molecular formula C11H22N2 B1274636 1-Pyrrolidin-1-ylmethyl-cyclohexylamine CAS No. 876717-44-1

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Cat. No.: B1274636
CAS No.: 876717-44-1
M. Wt: 182.31 g/mol
InChI Key: FFNSNUBYKYSWNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pyrrolidin-1-ylmethyl-cyclohexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is unique due to its combination of a pyrrolidine ring and a cyclohexylamine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNSNUBYKYSWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390233
Record name 1-Pyrrolidin-1-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-44-1
Record name 1-Pyrrolidin-1-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride was added under ice-cooling to a THF solution of LAH, followed by heating under reflux for 3 hours. Sodium hydroxide aqueous solution and sodium sulfate were added to the reaction liquid, followed by filtering. By concentrating the filtrate under a reduced pressure, 1-(pyrrolidin-1-ylmethyl)cyclohexanamine was obtained.
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1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride
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